molecular formula C14H14O4 B1588522 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one CAS No. 99909-62-3

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Cat. No.: B1588522
CAS No.: 99909-62-3
M. Wt: 246.26 g/mol
InChI Key: HOVPKDFNWCKKGB-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: Its unique structure may interact with biological molecules in specific ways, making it useful in studying biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound shares a similar furan ring structure but differs in its functional groups and overall structure.

    Methyl 5-methylfuran-2-carboxylate: Another related compound with a furan ring, but with different substituents.

Uniqueness

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is unique due to its fused ring structure, which can impart different chemical and physical properties compared to its simpler counterparts. This uniqueness can make it particularly valuable in applications where specific interactions or properties are required.

Properties

IUPAC Name

methyl 2-oxo-5-propan-2-ylcyclohepta[b]furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(2)9-5-4-6-11-10(7-9)12(13(15)17-3)14(16)18-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVPKDFNWCKKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C(=O)OC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434964
Record name 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99909-62-3
Record name 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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